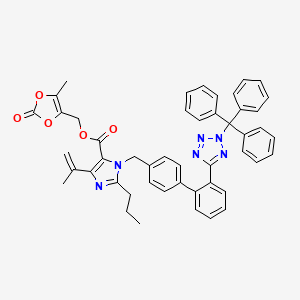
Fumonisin B1-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumonisin B1-13C34 (FB1-13C34) is intended for use as an internal standard for the quantification of FB1 by GC- or LC-MS . FB1 is a mycotoxin that has been found in F. moniliforme . It inhibits ceramide synthase (IC50 = 0.1 µM for the rat liver enzyme) . FB1 induces DNA fragmentation and apoptosis in CV-1 cells when used at concentrations of 5 and 25 µM, respectively . It is cytotoxic to primary rat hepatocytes and induces hepatocyte nodule formation, a marker of cancer initiation, in rats when administered at a dose of 500 mg/kg for 21 days . It has been detected in corn and corn-based foods and livestock feeds .
Molecular Structure Analysis
The structure of fumonisins is similar to that of sphingolipids, with the main chain containing 19–20 carbon atoms and the rest of the various groups distributed on both sides of the main chain . Fumonisin B1 is a water-soluble mycotoxin that is stable to heat .
科学的研究の応用
Investigation of Sphingolipid Metabolism
Fumonisin B1 (FB1) is a structural analog of sphingosine and a potent inhibitor of ceramide synthases (CerSs). It disrupts sphingolipid metabolism and causes disease in plants and animals . Over the past three decades, researchers have used FB1 as a probe to investigate sphingolipid metabolism in yeast and animals .
Study of Mycotoxin Contamination
FB1 is one of the most toxic mycotoxins produced mainly by Fusarium proliferatum and Fusarium verticillioide . It has caused extensive contamination worldwide, mainly in corn, rice, wheat, and their products . Researchers use FB1 to study the occurrence, contamination levels, and toxic effects of mycotoxins .
Research on Toxicity Mechanisms
FB1 has been shown to cause oxidative stress, endoplasmic reticulum stress, cellular autophagy, and apoptosis . It is used in research to understand these toxic mechanisms and their effects on animals and humans .
Examination of Acute Toxicity
FB1 is used to study its acute toxicity effects. For instance, it has been found that 100 μM FB1 inhibited the clonal growth of HET-1A cells by 75%, indicating its potential for inducing apoptosis .
Investigation of Immunotoxicity
FB1 is used to study its immunotoxic effects. It has been found to have significant effects on the immune system, causing various toxicities in humans and animals .
Analysis of Organ Toxicity
FB1 is used to study its organ toxicity effects. For example, exposure to FB1 or hydrolyzed FB1 significantly decreased the body weight and tissue weight of broilers, especially the testes .
Study of Reproductive Toxicity
FB1 is used to study its reproductive toxicity effects. It has been found to have significant effects on the reproductive system of animals .
Research on Intestinal Microbiota
FB1 is used to study its effects on intestinal microbiota. For instance, exposure to FB1 or hydrolyzed FB1 significantly affected the intestinal microbiota and the relative abundance of bacteria from phylum-to-species levels in broilers .
作用機序
The toxicity of Fumonisin B1 is given via inhibition of ceramide synthase that catalyzes the formation of dihydroceramide from sphingosine . This mechanism of action may explain the wide variety of health effects observed when this mycotoxin is ingested like high rate of human oesophageal cancer and promotion of primary liver cancer .
Safety and Hazards
Fumonisin B1 is a mycotoxin produced by the fungus Fusarium verticillioides, which commonly infects corn and other agricultural products . It is neurotoxic, hepatotoxic, and nephrotoxic in animals, and it has been classified as a possible carcinogen to humans . The cellular mechanisms behind FB1-induced toxicity include the induction of oxidative stress, apoptosis, and cytotoxicity, as well as alterations in cytokine expression .
将来の方向性
The fumonisins producing fungi, Fusarium spp., are ubiquitous in nature and contaminate several food matrices that pose detrimental health hazards on humans as well as on animals . This has necessitated profound research for the control and management of the toxins to guarantee better health of consumers .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Fumonisin B1-13C4 can be achieved by labeling the carbon atoms in the fumonisin B1 molecule with 13C. This can be done by introducing 13C-labeled starting materials in the synthesis pathway.", "Starting Materials": [ "13C-labeled acetic anhydride", "13C-labeled fumonisin B1 precursor", "13C-labeled reagents and solvents" ], "Reaction": [ "The synthesis pathway involves several steps, including:", "1. Protection of the hydroxyl groups in the fumonisin B1 precursor using a suitable protecting group.", "2. Introduction of the 13C-labeled acetic anhydride to the protected fumonisin B1 precursor, leading to the formation of a 13C-labeled intermediate.", "3. Deprotection of the hydroxyl groups in the intermediate.", "4. Purification of the labeled intermediate.", "5. Final deprotection to obtain the desired product, Fumonisin B1-13C4." ] } | |
CAS番号 |
1324564-22-8 |
製品名 |
Fumonisin B1-13C4 |
分子式 |
C34H59NO15 |
分子量 |
725.807 |
IUPAC名 |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i14+1,15+1,28+1,29+1 |
InChIキー |
UVBUBMSSQKOIBE-MRKPEMRISA-N |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
同義語 |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; Macrofusine-13C4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



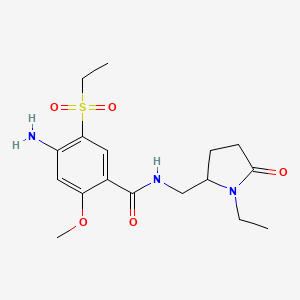
![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)
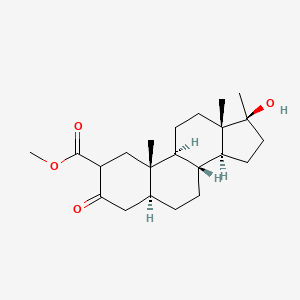
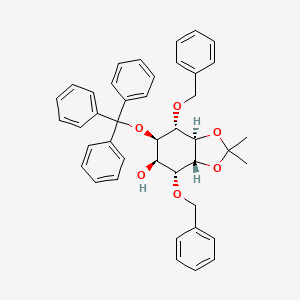
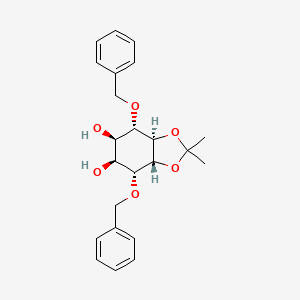
![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)
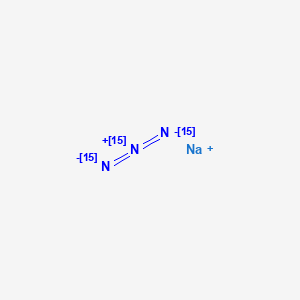
![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
